
4-(2-hydroxypropyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-hydroxypropyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a chemical compound with a unique structure that includes a hydroxypropyl group and a dihydropyrazolone core
Preparation Methods
The synthesis of 4-(2-hydroxypropyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with 2-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
4-(2-hydroxypropyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or amines.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that pyrazolone derivatives exhibit significant antimicrobial properties. A study demonstrated the synthesis of various pyrazolone compounds, including 4-(2-hydroxypropyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one, which showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method was utilized to evaluate the antibacterial efficacy, revealing that some derivatives had potent activity comparable to standard antibiotics .
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies revealed that it inhibited the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. The mechanism of action is believed to involve the inhibition of cyclooxygenase enzymes .
3. Anticancer Potential
Recent research highlighted the compound's ability to induce apoptosis in cancer cells. A series of experiments demonstrated that it could effectively inhibit cell proliferation in various cancer cell lines, including breast and lung cancer models. The underlying mechanism involves the activation of apoptotic pathways and modulation of cell cycle regulators.
Agricultural Applications
1. Pesticide Development
The unique chemical structure of this compound has led to its exploration as a potential pesticide agent. Studies have shown that it can effectively control certain pests while being less toxic to beneficial insects. Field trials indicated a significant reduction in pest populations without adversely affecting crop yields .
2. Plant Growth Regulation
This compound has also been evaluated for its role as a plant growth regulator. Experimental results demonstrated that it could enhance seed germination rates and promote root development in various plant species, indicating its potential utility in agriculture for improving crop productivity.
Material Science Applications
1. Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for developing novel materials with enhanced thermal stability and mechanical properties. Research findings suggest that these modified polymers exhibit improved resistance to degradation under environmental stressors.
2. Coatings and Adhesives
Due to its chemical properties, this compound is being explored as an additive in coatings and adhesives formulations. Its inclusion can enhance adhesion properties and provide protective characteristics against moisture and UV radiation.
Data Summary Table
Application Area | Specific Use | Findings/Results |
---|---|---|
Medicinal Chemistry | Antimicrobial | Effective against S. aureus and E. coli |
Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
Anticancer | Induces apoptosis in cancer cell lines | |
Agricultural Science | Pesticide Development | Reduces pest populations with minimal toxicity |
Plant Growth Regulation | Enhances germination rates and root development | |
Material Science | Polymer Chemistry | Improves thermal stability and mechanical properties |
Coatings and Adhesives | Enhances adhesion and protective characteristics |
Mechanism of Action
The mechanism of action of 4-(2-hydroxypropyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The hydroxypropyl group enhances its solubility and bioavailability, allowing it to effectively reach its targets. The dihydropyrazolone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Specific pathways involved may include inhibition of inflammatory mediators or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
4-(2-hydroxypropyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one can be compared with other similar compounds, such as:
4-(2-Hydroxyethyl)-3-methyl-1,4-dihydropyrazol-5-one: This compound has a similar structure but with a hydroxyethyl group instead of a hydroxypropyl group. It may have different solubility and bioavailability properties.
4-(2-Hydroxypropyl)-3-ethyl-1,4-dihydropyrazol-5-one: This compound has an ethyl group instead of a methyl group, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
4-(2-hydroxypropyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound features a dihydropyrazolone core with a hydroxypropyl side group. Its molecular formula is C7H12N2O2 and it has a molecular weight of approximately 144.18 g/mol. The presence of the hydroxypropyl group enhances its solubility and bioavailability, making it a suitable candidate for various biological applications .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological pathways. The dihydropyrazolone core can modulate enzyme activity and receptor interactions, which may lead to anti-inflammatory and antimicrobial effects. Additionally, the hydroxypropyl group may facilitate cellular uptake and enhance the compound's therapeutic potential .
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that derivatives of pyrazolone compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, one study reported that certain pyrazolone derivatives inhibited TNF-α production by up to 85% at specific concentrations .
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against various bacterial strains. In a comparative study, it showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging around 250 μg/mL . The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
3. Anticancer Potential
The anticancer potential of this compound has been explored in several studies. Compounds similar to this pyrazolone have demonstrated cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). For example, one derivative showed an IC50 value of 26 µM against A549 cells, indicating promising anticancer activity .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structure | Biological Activity | IC50 (µM) |
---|---|---|---|
4-(2-Hydroxyethyl)-3-methyl-1,4-dihydropyrazol-5-one | Structure | Moderate antibacterial | N/A |
4-(2-Hydroxypropyl)-3-ethyl-1,4-dihydropyrazol-5-one | N/A | Anticancer | 42.30 |
4-(Hydroxymethyl)-pyrazole derivatives | N/A | Antimicrobial | MIC = 250 μg/mL |
This table illustrates that while similar compounds exhibit varying degrees of biological activities, the specific combination of functional groups in this compound may confer distinct advantages in terms of solubility and target interaction.
Case Studies
Several case studies highlight the efficacy of this compound in therapeutic applications:
- Case Study on Anti-inflammatory Effects : A study involving inflammatory models demonstrated that treatment with pyrazolone derivatives resulted in reduced edema and lower levels of inflammatory markers compared to untreated controls .
- Case Study on Anticancer Activity : In vivo studies using xenograft models showed that administration of pyrazolone derivatives led to significant tumor reduction in mice bearing A549 tumors, supporting its potential as a chemotherapeutic agent .
Properties
IUPAC Name |
4-(2-hydroxypropyl)-3-methyl-1,4-dihydropyrazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-4(10)3-6-5(2)8-9-7(6)11/h4,6,10H,3H2,1-2H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLSMJBKGYMRDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1CC(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.